molecular formula C13H17NO6S B2891347 [4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acetic acid CAS No. 721418-09-3

[4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acetic acid

Cat. No. B2891347
CAS RN: 721418-09-3
M. Wt: 315.34
InChI Key: RPZLZRBTEXGDMP-UHFFFAOYSA-N
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Description

“[4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acetic acid” is a chemical compound with the molecular formula C13H17NO6S and a molecular weight of 315.34 . It is a solid substance that is stored at room temperature . This compound is used for proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17NO6S/c1-19-11-3-2-10(9-13(15)16)8-12(11)21(17,18)14-4-6-20-7-5-14/h2-3,8H,4-7,9H2,1H3,(H,15,16) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“[4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acetic acid” is a solid substance that is stored at room temperature . It has a molecular weight of 315.34 .

Scientific Research Applications

Stability and Degradation Mechanisms

The stability and degradation mechanisms of compounds closely related to "[4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acetic acid" have been explored. For instance, the degradation of [[(4-methoxyphenyl)sulfonyl]hydrazono]acetic acid was investigated, revealing rapid degradation across a range of pH values, with major degradation products identified and mechanisms involving hydrolysis, isomerization, and elimination proposed (Pretzer & Repta, 1987).

Synthetic Routes and Crystal Structures

Research on synthetic routes and the crystal structure of closely related compounds has provided insights into their chemical properties. For example, (3-Methoxy­phenyl)­acetic acid was found to crystallize in the monoclinic space group, serving as a precursor for the synthesis of a range of compounds, demonstrating the importance of understanding crystal structures for synthesizing related derivatives (Choudhury & Row, 2002).

Biological and Pharmacological Activities

Investigations into the biological and pharmacological activities of derivatives have shown promising results. The compound 4-(Phenylsulfonyl) morpholine was studied for its antimicrobial and modulating activity against various microorganisms and strains, highlighting its potential in treating diseases caused by microorganisms (Oliveira et al., 2015).

Applications in Material Science

Applications of related compounds in material science, such as in the development of proton exchange membranes for fuel cells, underscore the versatility of these compounds. A study on comb-shaped poly(arylene ether sulfone)s with sulfonated side chains demonstrated high proton conductivity, showing potential as polyelectrolyte membrane materials (Kim, Robertson, & Guiver, 2008).

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6S/c1-19-11-3-2-10(9-13(15)16)8-12(11)21(17,18)14-4-6-20-7-5-14/h2-3,8H,4-7,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZLZRBTEXGDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)O)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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